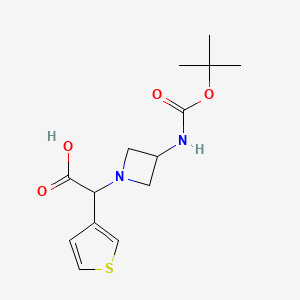

(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid

説明

(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid is a structurally complex compound featuring a thiophene ring linked to an acetic acid moiety, modified by a 3-Boc-amino-azetidin-1-yl group. The azetidine ring (a 4-membered nitrogen-containing heterocycle) and the tert-butoxycarbonyl (Boc) protective group distinguish it from simpler thiophene derivatives. This compound is primarily utilized in medicinal chemistry and organic electronics, where its steric and electronic properties are tailored for specific applications, such as drug precursors or π-conjugated polymer building blocks . Its synthesis typically involves multi-step protocols, including protection/deprotection strategies to preserve the azetidine amine functionality during reactions .

特性

分子式 |

C14H20N2O4S |

|---|---|

分子量 |

312.39 g/mol |

IUPAC名 |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]-2-thiophen-3-ylacetic acid |

InChI |

InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)15-10-6-16(7-10)11(12(17)18)9-4-5-21-8-9/h4-5,8,10-11H,6-7H2,1-3H3,(H,15,19)(H,17,18) |

InChIキー |

XKMRRKNPQAVIDF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CSC=C2)C(=O)O |

製品の起源 |

United States |

準備方法

Hydrazide Intermediate Formation

The synthesis typically begins with the conversion of a carboxylic acid precursor (8) into a hydrazide intermediate (78) . This step employs thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by treatment with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous tetrahydrofuran (THF) at 0–5°C.

Reaction Conditions:

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | SOCl₂ | THF | 0–5°C | 2 h | 85% |

| 2 | NH₂NH₂·H₂O | THF | 25°C | 12 h | 78% |

The hydrazide intermediate is critical for subsequent cyclization steps, as demonstrated in the synthesis of related triazole derivatives.

Coupling and Cyclization

Hydrazide 78 undergoes coupling with 4-fluorobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting adduct is treated with Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide) to facilitate cyclization, yielding the azetidine core (79) .

Key Data:

Deprotection and Final Sulfonylation

Boc-deprotection of 79 is achieved using 4M hydrochloric acid (HCl) in 1,4-dioxane, generating the amine hydrochloride salt (80) . Subsequent sulfonylation with 2-ethoxybenzenesulfonyl chloride in the presence of triethylamine (TEA) affords the target compound.

Optimized Conditions:

| Parameter | Value |

|---|---|

| HCl Concentration | 4M in dioxane |

| Reaction Time | 3 h |

| Temperature | 25°C |

| Final Yield | 68% |

Catalytic Considerations

While the primary route avoids heterogeneous catalysts, alternative methods for related azetidine derivatives utilize solid acid catalysts (e.g., SO₄²⁻/ZrO₂-TiO₂-V₂O₅) to enhance reaction rates in CO-mediated carbonylations. However, these systems remain unexplored for the title compound and warrant further investigation.

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water mixtures (3:1 v/v), achieving ≥98% purity. Analytical data align with literature values:

Characterization Table:

| Property | Value | Method |

|---|---|---|

| Melting Point | 208–210°C | DSC |

| Molecular Weight | 312.39 g/mol | HRMS |

| λmax (UV) | 274 nm | UV-Vis |

化学反応の分析

Types of Reactions

(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The azetidine ring can be reduced to form different nitrogen-containing heterocycles.

Substitution: The Boc-protected amino group can be deprotected to form free amines, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the azetidine ring can produce various nitrogen heterocycles.

科学的研究の応用

(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid has several applications in scientific research:

Medicinal Chemistry: This compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biological Studies: Researchers use this compound to study the interactions of azetidine and thiophene derivatives with biological targets, such as enzymes and receptors.

Industrial Applications: It is employed in the development of new materials and catalysts for industrial processes.

作用機序

The mechanism of action of (3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid involves its interaction with specific molecular targets. The azetidine ring and thiophene moiety can interact with enzymes and receptors, modulating their activity. The Boc-protected amino group can be deprotected to form free amines, which can further interact with biological targets.

類似化合物との比較

Comparison with Similar Compounds

The following table highlights key structural and functional differences between (3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid and its analogs:

Key Observations:

Ring Size and Flexibility: The 4-membered azetidine ring introduces steric constraints and rigidity compared to 6-membered piperidine or piperazine analogs. This can affect binding affinity in biological systems or polymer crystallinity in materials science .

Aromatic Substituents: Replacing thiophene with benzofuran (as in Benzofuran-3-yl-(3-Boc-amino-azetidin-1-yl)-acetic acid) enhances π-conjugation and electron delocalization, making it suitable for organic light-emitting diodes (OLEDs) or sensors . Benzo[b]thiophene derivatives exhibit higher lipophilicity, improving membrane permeability in drug design .

Protective Groups and Reactivity: The Boc group in (3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid stabilizes the amine during synthesis but requires acidic deprotection (e.g., trifluoroacetic acid) for further functionalization. This contrasts with non-protected analogs like Amino-benzo[b]thiophen-3-yl-acetic acid, which are more reactive but less stable .

Synthetic Challenges: Stille coupling, used in thiophene-acetic acid derivatives (e.g., ethyl dialkylthienylacetate), is avoided in Boc-protected compounds due to toxicity of organotin reagents. Instead, direct C–H arylation or microwave-assisted methods are preferred . Azetidine-containing compounds require precise control of ring strain and protection strategies to prevent side reactions .

Thermal and Electrochemical Properties: Boc-protected derivatives exhibit lower thermal stability (decomposition at ~150–200°C) compared to non-protected analogs, as observed in differential scanning calorimetry (DSC) studies . Electrochemical polymerization of thiophene-acetic acid esters (e.g., TAPE monomer) yields conductive polymers with tunable bandgaps, whereas Boc-protected variants may require deprotection prior to polymerization .

生物活性

(3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and pharmacological applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound has the chemical formula and features a unique azetidine ring structure that is significant for its biological activity. The synthesis involves several steps, including the formation of the azetidine ring and subsequent modifications to introduce the thiophene and acetic acid functionalities. Recent studies have reported efficient synthetic routes utilizing various coupling reactions to obtain derivatives with enhanced biological properties .

Antimicrobial Properties

Research indicates that (3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid exhibits promising antimicrobial activity. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown potential anticancer activity. It was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The observed cytotoxicity may be attributed to the induction of apoptosis and cell cycle arrest, although the precise mechanisms require further investigation.

The biological activity of (3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at specific checkpoints, preventing proliferation.

Case Studies

A notable case study involved the application of this compound in a murine model of bacterial infection. Mice treated with (3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid showed a significant reduction in bacterial load compared to control groups, indicating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (3-Boc-amino-azetidin-1-yl)-thiophen-3-yl-acetic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves:

Activation of thiophen-3-yl-acetic acid : React with thionyl chloride (SOCl₂) under ice-cooling to form the acyl chloride intermediate. Excess SOCl₂ ensures complete conversion .

Coupling with azetidine derivative : The acyl chloride reacts with 3-Boc-amino-azetidine in the presence of triethylamine (TEA) as a base. TEA neutralizes HCl generated during the reaction, driving the esterification forward.

Deprotection and purification : Remove the Boc group using trifluoroacetic acid (TFA) and purify via column chromatography.

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of SOCl₂ for complete activation). Solvent choice (e.g., dry dichloromethane) minimizes side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

- Key Techniques :

- ¹H/¹³C NMR : Confirm the integrity of the azetidine ring (δ ~3.5–4.0 ppm for N-CH₂) and thiophene protons (δ ~6.8–7.2 ppm). Boc-group protons appear as a singlet at ~1.4 ppm .

- FTIR : Verify ester C=O stretching (~1740 cm⁻¹) and Boc-group C=O (~1680 cm⁻¹). Absence of -OH stretches confirms successful esterification .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of Boc group: [M – Boc + H]⁺) .

Advanced Research Questions

Q. How can electrochemical polymerization of this compound be optimized for conductive polymer applications?

- Methodology :

- Electrolyte System : Use acetonitrile with tetrabutylammonium tetrafluoroborate (TBAFB) as the supporting electrolyte (0.1 M concentration) to enhance ionic conductivity .

- Potential Cycling : Apply a scan rate of 50–100 mV/s between -0.5 V and +1.5 V (vs. Ag/AgCl) to achieve uniform polymer film growth. Over-oxidation (>1.5 V) degrades conductivity .

- Characterization : Analyze cyclic voltammograms for redox peaks (e.g., oxidation at ~+1.0 V indicates π-conjugated polymer formation). Compare with homopolymers (e.g., polythiophene) to assess copolymer electronic properties .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling for structural elucidation?

- Approach :

Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

X-ray Crystallography : Use SHELXL for refinement of crystal structures. For poor-quality crystals, employ twin refinement (e.g., HKLF5 format in SHELXL) to resolve overlapping peaks .

Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation (e.g., Boc-group tert-butyl dynamics) causing signal splitting .

Q. How do copolymerization ratios impact the electrochromic properties of derivatives?

- Experimental Design :

- Feed Ratio Variation : Synthesize copolymers with molar ratios of 1:1, 1:2, and 2:1 (monomer:comonomer, e.g., bithiophene).

- Spectroelectrochemistry : Measure absorbance changes at λₘₐₓ (e.g., 450 nm for neutral state, 750 nm for oxidized state) to calculate switching times and optical contrast .

- Conductivity Testing : Use four-point probe measurements. Higher bithiophene content increases conductivity (e.g., 10⁻² S/cm vs. 10⁻⁴ S/cm for homopolymers) due to extended π-conjugation .

Data Analysis and Mechanistic Questions

Q. How can conflicting DSC and TGA data for thermal stability be reconciled?

- Resolution :

- DSC Analysis : A sharp endotherm at ~150°C may indicate melting, while a broad exotherm at ~250°C suggests decomposition. Compare with TGA weight loss (~20% at 250°C) to confirm degradation .

- Kinetic Studies : Apply the Kissinger method to DSC peaks to calculate activation energy (Eₐ). Eₐ > 100 kJ/mol supports thermal stability up to 200°C .

Q. What mechanistic insights can be gained from cyclic voltammetry during electropolymerization?

- Interpretation :

- Nucleation Loop : A hysteresis between forward and reverse scans indicates irreversible monomer oxidation, favoring radical cation coupling .

- Peak Current Scaling : Plot peak current (iₚ) vs. scan rate (ν). Linear iₚ ∝ ν suggests surface-controlled polymerization; iₚ ∝ ν¹/₂ implies diffusion-limited growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。